TRPC6 Ion-Channel Antagonism: Sub-100 nM Functional Potency Differentiates the 1,2,4-Triazole-Indole Scaffold from Classic TRP Tool Compounds
The target compound (BindingDB ID: BDBM50439217; CHEMBL2418811) inhibits human recombinant TRPC6-mediated Ca²⁺/Na⁺ influx with an IC₅₀ of 16 nM in a FLIPR assay using carbachol-stimulated HEK293-MSRII cells [1]. In comparison, the widely used TRPC6 inhibitor SAR7334 exhibits an IC₅₀ of approximately 9.5–28 nM in related cellular assays but also shows significant off-target activity at TRPC3 and TRPC7, whereas the 1,2,4-triazole-indole-2-carboxamide chemotype represented by the target compound has been profiled as a more selective TRPC6 antagonist in ChEMBL-curated panels [2]. Within the same BindingDB entry, the compound also antagonizes TRPC3 with an IC₅₀ of 3 nM, indicating a dual TRPC3/6 profile that is pharmacologically distinct from TRPV1-selective agents [1].
| Evidence Dimension | IC₅₀ for TRPC6 channel inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 16 nM (human recombinant TRPC6, FLIPR assay) |
| Comparator Or Baseline | SAR7334 (reference TRPC6 inhibitor): IC₅₀ ≈ 9.5–28 nM (HEK293, Ca²⁺ influx); off-target activity at TRPC3/7 reported |
| Quantified Difference | Comparable primary target potency; differentiated by selectivity profile (dual TRPC3/6 vs. pan-TRPC activity) |
| Conditions | Human recombinant TRPC6 expressed in HEK293-MSRII cells; carbachol-stimulated Ca²⁺/Na⁺ influx measured by FLIPR after 10 min incubation |
Why This Matters
For researchers requiring TRPC6 inhibition with a distinct selectivity fingerprint, the 16 nM TRPC6/3 nM TRPC3 dual profile defines a reproducible pharmacologic tool that cannot be assumed for alternative TRP modulators, directly informing compound selection for fibrosis, cardiac hypertrophy, or pulmonary disease models.
- [1] BindingDB. BDBM50439217 (CHEMBL2418811). Affinity Data: IC₅₀ = 16 nM (human TRPC6), IC₅₀ = 3 nM (human TRPC3). View Source
- [2] Maier T, et al. Discovery and pharmacological characterization of a novel potent inhibitor of TRPC6 channels. Br J Pharmacol. 2015;172(14):3650-3660. doi:10.1111/bph.13162. View Source
